N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the 4-position and a methoxy-methylsulfanyl butyl chain attached to the nitrogen atom. This compound is structurally notable for its dual functional groups: a methoxy group (OCH₃) at the second carbon and a methylsulfanyl group (SCH₃) at the fourth carbon of the butyl chain.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-19-15(11-12-20-2)13-17-16(18)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-13H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTTUCLDHPZOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Route
A two-step sequence starting from 1,4-dibromobutane enables the installation of methoxy and methylsulfanyl groups:
- Methoxy Introduction :
- Methylsulfanyl Introduction :
- Amine Functionalization :
Challenges : Competing elimination reactions during nucleophilic substitutions necessitate controlled temperatures and excess thiolate reagents.
Thiol-Ene Click Chemistry Approach
An alternative route employs thiol-ene reactions for sulfanyl group installation:
- Substrate : 4-Methoxybut-1-ene.
- Reaction :
- Amination :
Advantages : Higher regioselectivity and reduced side reactions compared to nucleophilic routes.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A benchmark method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Reagents :
- 4-Phenylbutanoic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv).
- 2-Methoxy-4-(methylsulfanyl)butan-1-amine (1.0 equiv).
- Conditions : DMF, 25°C, 12 h.
- Workup :
- Dilution with ethyl acetate.
- Sequential washes with citric acid (2×), NaHCO3 (2×), and brine.
- Column chromatography (hexane:ethyl acetate = 3:1).
- Yield : 74%.
HATU-Accelerated Coupling
For improved efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed:
- Reagents :
- Workup :
- Dichloromethane extraction.
- Precipitation induced by citric acid washes.
- Yield : 85%.
Comparative Analysis of Methodologies
| Parameter | EDCI/HOBt | HATU |
|---|---|---|
| Reaction Time | 12 h | 6 h |
| Yield | 74% | 85% |
| Purification | Column Chromatography | Precipitation |
| Scalability | Moderate | High |
Key Insight : HATU offers superior reaction rates and yields but requires stringent solvent drying. EDCI/HOBt remains cost-effective for small-scale synthesis.
Challenges and Optimization Strategies
Amine Stability Issues
The 2-methoxy-4-(methylsulfanyl)butan-1-amine is prone to oxidation at the thioether group. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following comparison focuses on structural analogs and their functional, synthetic, and pharmacological distinctions:
Structural and Functional Group Analysis
Key Observations :
- The target compound and its 4-ethoxy benzamide analog () share identical molecular formulas but differ in acyl-group substituents (phenylbutanamide vs. ethoxybenzamide). This distinction may influence target selectivity and metabolic stability .
- The sulfonamide derivative () replaces the amide with a sulfonamide group (–SO₂NH–), which is associated with broader pharmacological activity, including enzyme inhibition .
Pharmacological and Industrial Relevance
- Target Compound: Limited activity data exist, but its methylsulfanyl group may confer redox-modulating properties akin to sulfur-containing drugs (e.g., captopril).
- 4-Ethoxy Analog : Marketed for research use (), highlighting its role as a precursor in medicinal chemistry.
- Sulfonamide Derivative : Exhibits antibacterial and antioxidant effects, validated by in vitro assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide coupling. Key steps may include:
- Alkylation : Introducing the methoxy and methylsulfanyl groups via SN2 reactions under controlled pH and temperature (40–60°C) .
- Amide Formation : Using coupling agents like EDCI/HOBt for efficient conjugation of the phenylbutanamide moiety. Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Employ a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy at ~3.3 ppm, methylsulfanyl at ~2.1 ppm) and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What stability considerations are critical for storing this compound?
- Answer : Store under inert conditions (argon) at –20°C in amber vials to prevent oxidation of the methylsulfanyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, such as hydrolysis of the amide bond .
Q. Which preliminary biological assays are suitable for evaluating its bioactivity?
- Answer : Begin with in vitro models:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Cardiotonic Potential : Isolated heart tissue models to assess contractility, referencing similar sulfanyl-containing compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic effects (e.g., rotamers) .
- 2D Techniques : COSY, NOESY, and HSQC to assign overlapping signals and confirm connectivity .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to receptors (e.g., GPCRs or ion channels). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ) .
Q. How can reaction intermediates be tracked and analyzed in real-time during synthesis?
- Answer : Implement inline spectroscopic monitoring:
- ReactIR : To track carbonyl intermediate formation (e.g., amide bond at ~1650 cm⁻¹) .
- UV-Vis Spectroscopy : For real-time quantification of intermediates with chromophores (e.g., phenyl groups at λ = 260 nm) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Answer : Optimize reproducibility via:
- DoE (Design of Experiments) : To identify critical parameters (e.g., solvent ratio, catalyst loading) .
- Process Analytical Technology (PAT) : Use FTIR or Raman probes for continuous monitoring .
- Quality Control : Implement strict SOPs for reagent purity (e.g., >99% amines) and reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
